molecular formula C32H38N2O5 B193227 Bazedoxifene acetate CAS No. 198481-33-3

Bazedoxifene acetate

Cat. No. B193227
M. Wt: 530.7 g/mol
InChI Key: OMZAMQFQZMUNTP-UHFFFAOYSA-N
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Description

Bazedoxifene acetate is an oral, nonsteroidal selective estrogen receptor modulator (SERM) with IC50s of 23 nM and 99 nM for ERα and ERβ, respectively . It is primarily used to treat moderate to severe vasomotor symptoms in menopause and osteoporosis alone or in combination with conjugated estrogens .


Synthesis Analysis

Bazedoxifene acetate was synthesized via ten steps. The side chain was obtained by condensation, reduction, and chlorination starting from p-hydroxybenzaldehyde and 2-(hexamethyleneimino)ethyl chloride hydrochloride .


Molecular Structure Analysis

Bazedoxifene acetate has a molecular formula of C32H38N2O5 and a molecular weight of 530.7 g/mol . It contains an indole-based core binding domain that binds with high affinity to estrogen receptors .


Chemical Reactions Analysis

Bazedoxifene acetate binds to estrogen receptor-α with an IC50 of 26 nM, an affinity similar to that of raloxifene . It does not stimulate the proliferation of MCF-7 cells but inhibits 17β-estradiol-induced proliferation with an IC50 of 0.19 nM .


Physical And Chemical Properties Analysis

A stability-indicating reversed-phase high-performance liquid chromatography method was developed for the quantitative determination of bazedoxifene acetate (BAZ) drug substance in the presence of its impurities and degradation products .

Scientific Research Applications

  • Postmenopausal Osteoporosis Management

    Bazedoxifene acetate is effective in managing postmenopausal osteoporosis (PMO). It prevents bone loss in postmenopausal women and reduces vertebral fracture risk in women with PMO without stimulating the endometrium or breast (Lewiecki, 2007). Additionally, it demonstrates estrogen agonist effects on the skeleton and lipid metabolism but not on breast and uterine endometrium (Kung, Chu, & Xu, 2009).

  • Selective Estrogen Receptor Modulator (SERM) with Improved Selectivity

    As a SERM, Bazedoxifene has shown efficacy in increasing bone mineral density and bone strength in rats, with less impact on the uterine endometrium and breast cancer cell proliferation compared to other SERMs (Komm et al., 2005).

  • Pharmacokinetics in Humans

    A study on the pharmacokinetics of Bazedoxifene in healthy Korean male volunteers revealed that two different tablet formulations of Bazedoxifene had comparable pharmacokinetics and tolerability, suggesting its consistent effectiveness and safety across formulations (Yeun et al., 2020).

  • Endometrial Effects

    Research indicates that Bazedoxifene does not stimulate the endometrium in postmenopausal women, making it a novel characteristic among SERMs. It also showed decreased uterine bleeding and thickness, suggesting its endometrial antagonism (Ronkin et al., 2005).

  • Breast Cancer Treatment Potential

    Bazedoxifene has shown promise as a treatment for advanced tamoxifen- and aromatase-resistant breast cancer. It functions as a pure estrogen receptor antagonist in cellular models of breast cancer and inhibits the growth of tamoxifen-sensitive and -resistant breast tumor xenografts (Wardell, Nelson, Chao, & McDonnell, 2013).

  • Application in Spinal Cord Injury

    Bazedoxifene has shown neuroprotective and remyelination properties, potentially aiding in functional recovery in a spinal cord injury rat model. It demonstrates anti-inflammatory, anti-apoptotic effects, and contributes to improvements in locomotor recovery after injury (Kim et al., 2021).

  • Carcinogenicity Assessment

    Studies on the carcinogenic potential of Bazedoxifene in rats indicated an increase in benign ovarian tumors in female rats, but also a decrease in incidences of mammary and pituitary tumors, suggesting a complex interaction with hormonal pathways (Perry et al., 2013).

Future Directions

Bazedoxifene acetate represents a promising new treatment for osteoporosis, with a potential for less uterine and vasomotor effects than selective estrogen receptor modulators currently used in clinical practice . It is also being studied for possible treatment of breast cancer and pancreatic cancer . Additional investigations are necessary to comprehensively assess the impact of Bazedoxifene on breast cancer cells .

properties

IUPAC Name

acetic acid;1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZAMQFQZMUNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048657
Record name Bazedoxifene acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bazedoxifene acetate

CAS RN

198481-33-3
Record name Bazedoxifene acetate
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Record name Bazedoxifene acetate [USAN:JAN]
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Record name Bazedoxifene acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-[2-(azepan-1-yl)ethoxy]benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
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Record name BAZEDOXIFENE ACETATE
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Synthesis routes and methods I

Procedure details

Bazedoxifene free base from example 17 or from example 19 (10 g, 21.2 mmol) was suspended in acetone (80 ml) and heated to 50-55° C. After getting a clear solution, a mixture of acetic acid (1.4 g, 23.3 mmol) and acetone (10 ml) was added slowly. Then the reaction mixture was allowed to cool at 20-25° C., stirred for 2 hrs, filtered the product formed, washed with acetone (20 ml) and dried under vacuum to afford the title compound in high yield and high purity (12.7 g, 95%) M.R: 176-181° C. HPLC: 99.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Bazedoxifene free base (2 g) and acetone (20 mL) are mixed and heated to 45-50° C. to produce a clear solution, which is filtered. The filtrate is cooled to 25-35° C. and seed crystals (20 mg) are added, followed by drop-wise addition of acetic acid (0.26 g). n-Heptane (50 mL) is added drop-wise over 30 minutes. The formed solid is collected by filtration, sequentially washed with n-heptane (10 mL), and then suction dried for 5 minutes. The wet solid is dried under vacuum at 70° C. for about 4-5 hours to afford 1.5 g of crystalline bazedoxifene acetate Form D.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Crystalline bazedoxifene free base (1.7 Kg) is charged in a mixture of methanol (20.4 L) and isopropyl alcohol (13.6 L) and heated to reflux temperature to make a clear solution and stirred at same for 15-30 minutes. The solution is filtered and subsequently cooled to about 25-30° C. over a period of 10 minutes followed by addition of acetic acid (0.28 Kg) and seed crystals of Form D (85 g). Then the mixture is further allowed to cool to 0-5° C. over a period of about 20 minutes. The reaction mixture is maintained at the same temperature for 30-60 minutes and the solid is collected by filtration, washed with pre-cooled methanol (3.4 L), and dried under vacuum at about 60-65° C. to afford the title compound.
Quantity
1.7 kg
Type
reactant
Reaction Step One
Quantity
20.4 L
Type
reactant
Reaction Step One
Quantity
13.6 L
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Bazedoxifene free base (1 g) and ethanol (10 mL) are mixed and heated to 60° C. to produce a clear solution, which is then filtered. The filtrate is cooled to 25-35° C. and acetic acid (4 mL) is slowly added at the same temperature. The mixture is cooled to 10-15° C., followed by addition of diisopropyl ether (5 mL) and seed crystals (20 mg, obtained from a previous example), and then additional diisopropyl ether (55 mL). The mixture is stirred for solid formation. The solid is collected by filtration and sequentially washed with diisopropyl ether (10 mL) and water (5 mL), then is suction dried for 5 minutes. The wet solid is dried under vacuum at 70° C. for about 4-5 hours to afford 900 mg (about 80% yield) of crystalline bazedoxifene acetate Form D.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bazedoxifene acetate

Citations

For This Compound
626
Citations
BS Komm, YP Kharode, PVN Bodine, HA Harris… - …, 2005 - academic.oup.com
… screened selective estrogen receptor modulator, bazedoxifene acetate, including its ability to bind … Bazedoxifene acetate represents a promising new treatment for osteoporosis, with a …
Number of citations: 330 academic.oup.com
CP Miller, HA Harris, BS Komm - Drugs of the Future, 2002 - access.portico.org
In order to develop a new tissue selective estrogen with superior preclinical pharmacology, a multifaceted approach to screening/characterization was employed utilizing a series of in …
Number of citations: 29 access.portico.org
S Ronkin - Obstetrics & Gynecology, 2005 - journals.lww.com
We read with interest the decision analysis model developed by Parker et al1 regarding ovarian conservation at the time of hysterectomy for benign disease. The previous model …
Number of citations: 139 journals.lww.com
Z Chen, Y Ma, N Fang, M Ge, Y Su, A Chen… - The Journal of Chemical …, 2023 - Elsevier
Crystallization is widely used for the isolation and purification of active pharmaceutical ingredients (APIs) in the final manufacturing stage. Bazedoxifene (BZD) acetate, classified as a …
Number of citations: 2 www.sciencedirect.com
S Palacios - Drugs of Today (Barcelona, Spain: 1998), 2011 - europepmc.org
… Bazedoxifene acetate is a new, third-generation, selective … Bazedoxifene acetate significantly prevents bone mass loss at … Bazedoxifene acetate shows anti-fracture potential in the first …
Number of citations: 12 europepmc.org
KF Ethun, CE Wood, TC Register, JM Cline… - … (New York, NY), 2012 - ncbi.nlm.nih.gov
… The main objective of this study was to determine if bazedoxifene acetate (BZA), a new selective estrogen receptor modulator (SERM), would antagonize the proliferative and …
Number of citations: 56 www.ncbi.nlm.nih.gov
KF Ethun, CE Wood, JM Cline, TC Register… - … (New York, NY), 2013 - ncbi.nlm.nih.gov
… The primary aim of this study was to evaluate the endometrial profile of bazedoxifene acetate (BZA), a third-generation SERM, alone and in combination with conjugated equine …
Number of citations: 44 www.ncbi.nlm.nih.gov
AA Chines, BS Komm - Drugs of Today (Barcelona, Spain: 1998), 2009 - europepmc.org
… Bazedoxifene acetate, a novel SERM in clinical development for the prevention and treatment of postmenopausal osteoporosis, resembles this ideal profile more closely than other …
Number of citations: 16 europepmc.org
R Kagan, P Abreu, E Andrews - Postgraduate Medicine, 2018 - Taylor & Francis
… Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity. … Endometrial profile of bazedoxifene acetate alone and in combination with conjugated equine …
Number of citations: 3 www.tandfonline.com
J Detilleux, JY Reginster, A Chines… - Statistical methods in …, 2016 - journals.sagepub.com
… We apply the methods to BMD repeated measurements from a study of the effect of bazedoxifene acetate on incident vertebral fractures in three different geographical regions. …
Number of citations: 12 journals.sagepub.com

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